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Compound of Interest

Compound Name: TT-10

Cat. No.: B611500 Get Quote

This technical guide provides an in-depth overview of the in vitro efficacy of TT-10, a small

molecule activator of the Yes-associated protein (YAP) and transcriptional enhancer factor

domain (TEAD) signaling pathway. The data presented herein focuses on the compound's

effects on cardiomyocyte proliferation and survival, making it a person of interest for

researchers in cardiac regeneration and drug development.

Quantitative Efficacy Data
The in vitro efficacy of TT-10 has been evaluated in human induced pluripotent stem cell-

derived cardiomyocytes (hiPSC-CMs). The following tables summarize the key quantitative

findings from these studies, demonstrating the dose-dependent effects of TT-10 on cell cycle

activation, cytokinesis, and apoptosis.

Table 1: Effect of TT-10 on Cardiomyocyte Cell Cycle Activation

Concentration (µM)
% Ki67 Positive
Cells

% BrdU Positive
Cells

% Phospho-
Histone H3 (PH3)
Positive Cells

0 (Control) ~5% ~4% ~1%

2 ~10% ~8% ~3%

10 ~20% ~18% ~7%

20 ~22% ~20% ~8%

100 ~15% ~12% ~5%

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b611500?utm_src=pdf-interest
https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data extracted from graphical representations in a study by Zhang et al. (2021). The values

represent the percentage of hiPSC-CMs positive for the respective cell cycle markers after 48

hours of treatment with TT-10.

Table 2: Effect of TT-10 on Cardiomyocyte Cytokinesis and Apoptosis

Concentration (µM) % Aurora B Positive Cells
% TUNEL Positive Cells
(Apoptosis)

0 (Control) ~1% ~15%

10 ~5% ~5%

Data extracted from graphical representations in a study by Zhang et al. (2021). The values

represent the percentage of hiPSC-CMs positive for the cytokinesis marker Aurora B and the

apoptosis marker TUNEL after 48 hours of treatment with TT-10.

Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.

2.1. Cell Culture

Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Culture Conditions: hiPSC-CMs are cultured in appropriate media and maintained at 37°C in

a humidified atmosphere with 5% CO2.

2.2. Cell Cycle Analysis

Treatment: hiPSC-CMs were treated with varying concentrations of TT-10 (0, 2, 10, 20, or

100 µM) for 48 hours.[1]

Immunostaining for Ki67 and Phospho-Histone H3 (PH3):

After treatment, cells were fixed with 4% paraformaldehyde.

Cells were permeabilized with a suitable buffer (e.g., 0.25% Triton X-100 in PBS).
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Blocking was performed using a blocking solution (e.g., 10% goat serum in PBS) to

prevent non-specific antibody binding.

Cells were incubated with primary antibodies against Ki67 and PH3 overnight at 4°C.

After washing, cells were incubated with fluorescently labeled secondary antibodies.

Nuclei were counterstained with DAPI.

Cells were imaged using fluorescence microscopy, and the percentage of positive cells

was quantified.

BrdU Incorporation Assay (S-Phase Analysis):

BrdU (5-bromo-2'-deoxyuridine) was added to the cell culture medium during the last few

hours of TT-10 treatment.

Cells were fixed and permeabilized as described above.

DNA was denatured using an acid solution (e.g., 2N HCl) to expose the incorporated

BrdU.

Cells were incubated with an anti-BrdU antibody, followed by a fluorescently labeled

secondary antibody.

Imaging and quantification were performed as for Ki67 and PH3.[1]

2.3. Cytokinesis Analysis

Immunostaining for Aurora B:

hiPSC-CMs were treated with TT-10 (10 µM) for 48 hours.

The immunostaining procedure was similar to that for Ki67 and PH3, using a primary

antibody specific for Aurora B, a key regulator of cytokinesis.

The percentage of cells positive for Aurora B at the midbody was quantified to assess the

completion of cell division.[1]
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2.4. Apoptosis Assay

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

hiPSC-CMs were treated with TT-10 (10 µM) for 48 hours.

Cells were fixed and permeabilized.

The TUNEL assay was performed using a commercial kit according to the manufacturer's

instructions. This method labels the fragmented DNA characteristic of apoptotic cells.[1]

The percentage of TUNEL-positive cells was determined by fluorescence microscopy.[1]

Signaling Pathways and Experimental Workflows
3.1. TT-10 Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway

TT-10 functions as an activator of the YAP/TAZ-TEAD signaling pathway, which is a critical

regulator of cell proliferation and survival. In a simplified model, the Hippo pathway, when

active, phosphorylates and inhibits the transcriptional co-activators YAP and TAZ, leading to

their cytoplasmic retention and degradation. By inhibiting the Hippo pathway kinases, TT-10
promotes the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus,

YAP/TAZ bind to TEAD transcription factors to induce the expression of genes that drive cell

cycle progression and inhibit apoptosis.
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Caption: TT-10 inhibits the Hippo kinase cascade, promoting YAP/TAZ nuclear translocation

and TEAD-mediated transcription of pro-proliferative and pro-survival genes.

3.2. Experimental Workflow for In Vitro Efficacy Testing of TT-10

The following diagram outlines the general workflow for assessing the in vitro efficacy of TT-10
on cardiomyocytes.
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Caption: Workflow for assessing TT-10's in vitro efficacy on cardiomyocytes, from cell culture to

quantitative data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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